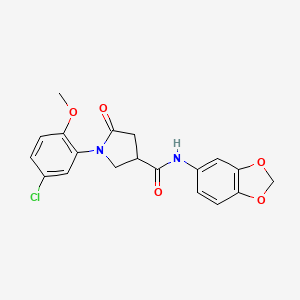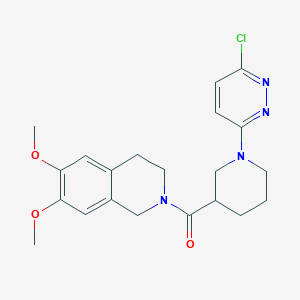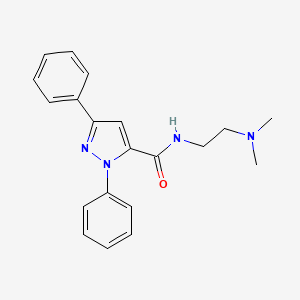![molecular formula C19H20Cl2N2O2 B10992880 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(3-methylpyridin-2-yl)propanamide](/img/structure/B10992880.png)
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(3-methylpyridin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-N-(3-methylpyridin-2-yl)propanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorocyclopropyl group attached to a phenoxy ring, which is further connected to a methylpyridinyl-propanamide moiety. Its complex structure allows it to participate in diverse chemical reactions and makes it a subject of interest in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(3-methylpyridin-2-yl)propanamide typically involves multiple steps:
Formation of the Dichlorocyclopropyl Group: This step involves the reaction of a suitable precursor with dichlorocarbene, generated in situ from chloroform and a strong base like sodium hydroxide.
Attachment to the Phenoxy Ring: The dichlorocyclopropyl group is then attached to a phenol derivative through a nucleophilic substitution reaction.
Formation of the Propanamide Moiety: The phenoxy compound is reacted with 2-bromo-2-methylpropanoic acid to form the corresponding ester, which is then converted to the amide using an amine derivative of 3-methylpyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-N-(3-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The dichlorocyclopropyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(3-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets. The dichlorocyclopropyl group can interact with enzymes or receptors, altering their activity. The phenoxy and pyridinyl groups can further modulate these interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid: A related compound with similar structural features but different functional groups.
2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-pyridinyl)propanamide: Another analog with a different substitution pattern on the pyridine ring.
Uniqueness
2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-N-(3-methylpyridin-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C19H20Cl2N2O2 |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(3-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-12-5-4-10-22-16(12)23-17(24)18(2,3)25-14-8-6-13(7-9-14)15-11-19(15,20)21/h4-10,15H,11H2,1-3H3,(H,22,23,24) |
InChI Key |
GCERTAMQBHMFSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)C3CC3(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B10992818.png)
![N-{[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine](/img/structure/B10992822.png)

![N-[4-(acetylamino)phenyl]-2-(4-bromo-1H-indol-1-yl)acetamide](/img/structure/B10992831.png)
![4-{[1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-2-one](/img/structure/B10992833.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B10992838.png)
![N-(4-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide](/img/structure/B10992843.png)
![N-{[2-(3,4-dimethoxyphenyl)quinolin-4-yl]carbonyl}-beta-alanine](/img/structure/B10992845.png)
![2-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide](/img/structure/B10992853.png)
![methyl 4-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)methyl]benzoate](/img/structure/B10992856.png)
![6-bromo-2-[(4-methoxyphenyl)sulfonyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B10992864.png)

![methyl {8-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B10992895.png)
